Lipophilicity (clogP) Differentiation vs. N1‑Ethyl Analog for CNS and Membrane‑Permeability Profiling
The target compound exhibits a computed clogP of 0.66 placing it within the optimal CNS drug‑likeness window (logP 0–3), whereas the N1‑ethyl analog 2‑(1‑ethyl‑1H‑1,2,4‑triazol‑5‑yl)morpholine (CAS 1250139‑68‑4) displays a substantially lower XLogP3‑AA of −0.6 [1][2]. A difference of +1.26 logP units translates to an estimated ~18‑fold higher octanol‑water partition coefficient for the target compound, directly influencing passive membrane permeability and CNS partitioning predictions.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | clogP = 0.66 |
| Comparator Or Baseline | 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine: XLogP3-AA = −0.6 |
| Quantified Difference | ΔlogP = +1.26 (target more lipophilic) |
| Conditions | Target: SILDrug ECBD (clogP); Comparator: PubChem XLogP3-AA computation |
Why This Matters
Lipophilicity differences of this magnitude can determine whether a compound crosses the blood–brain barrier or remains peripherally restricted, making the target compound a more suitable choice for CNS‑oriented fragment‑based drug discovery or neuropharmacology campaigns.
- [1] SILDrug ECBD Database. EOS91539: 2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)morpholine. clogP: 0.66. View Source
- [2] PubChem. 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine. CID 62695110. XLogP3-AA: -0.6. View Source
